Pyrazole–Thiazole Carboxamide Class Outperforms Commercial SDHI Fungicides Thifluzamide and Boscalid in Antifungal Potency
The pyrazole–thiazole carboxamide scaffold to which ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate belongs has demonstrated superior antifungal potency compared to established commercial SDHI fungicides. In a direct head-to-head study, class representative compound 9ac exhibited EC50 values of 1.1–4.9 mg/L against Rhizoctonia cerealis, representing a ~5–21-fold improvement over thifluzamide (EC50 = 23.1 mg/L) in the same assay [1]. Compound 9cd achieved an EC50 of 0.8 mg/L against Sclerotinia sclerotiorum, outperforming thifluzamide (EC50 = 4.9 mg/L) by ~6-fold [1]. In an independent study, compound 6i exhibited an EC50 of 1.77 mg/L against Valsa mali, ~5.2-fold more potent than boscalid (EC50 = 9.19 mg/L) [2]. These class-wide data establish a performance envelope that is expected to guide the activity of the target compound upon dedicated screening.
| Evidence Dimension | In vitro antifungal EC50 (mg/L) |
|---|---|
| Target Compound Data | Class representatives: 9ac (EC50 = 1.1–4.9 mg/L vs. R. cerealis); 9cd (EC50 = 0.8 mg/L vs. S. sclerotiorum); 6i (EC50 = 1.77 mg/L vs. V. mali) [1][2] |
| Comparator Or Baseline | Thifluzamide (EC50 = 23.1 mg/L vs. R. cerealis; EC50 = 4.9 mg/L vs. S. sclerotiorum); Boscalid (EC50 = 9.19 mg/L vs. V. mali) [1][2] |
| Quantified Difference | ~5–21-fold improvement over thifluzamide; ~5.2-fold improvement over boscalid (class-level) |
| Conditions | Mycelial growth inhibition assay in vitro; Rhizoctonia cerealis, Sclerotinia sclerotiorum, Valsa mali [1][2] |
Why This Matters
These data provide a quantitative benchmark demonstrating that pyrazole–thiazole carboxamides can achieve single-digit mg/L EC50 values against major crop pathogens, justifying procurement of this specific scaffold for antifungal screening programs over generic SDHI alternatives.
- [1] Yu B, Zhou S, Cao L, Hao Z, Yang D, Guo X, et al. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2020;68(27):7093-7102. doi:10.1021/acs.jafc.0c00062 View Source
- [2] Li M, Wang W, Cheng X, Wang Y, Chen Y, Gong J, Chang X, Lv X. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. J Agric Food Chem. 2023;71(30):11365-11372. doi:10.1021/acs.jafc.3c02671 View Source
